molecular formula C14H10ClN3OS B2858111 6-chloro-N-[5-cyano-2-(methylsulfanyl)phenyl]nicotinamide CAS No. 303147-27-5

6-chloro-N-[5-cyano-2-(methylsulfanyl)phenyl]nicotinamide

Cat. No.: B2858111
CAS No.: 303147-27-5
M. Wt: 303.76
InChI Key: LZUBSQCNBIBJQW-UHFFFAOYSA-N
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Description

6-chloro-N-[5-cyano-2-(methylsulfanyl)phenyl]nicotinamide is a chemical compound with the molecular formula C14H10ClN3OS and a molar mass of 303.77 g/mol . This compound is characterized by the presence of a chloro group, a cyano group, and a methylsulfanyl group attached to a phenyl ring, which is further connected to a nicotinamide moiety.

Preparation Methods

The synthesis of 6-chloro-N-[5-cyano-2-(methylsulfanyl)phenyl]nicotinamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: Introduction of a nitro group to the aromatic ring.

    Reduction: Conversion of the nitro group to an amino group.

    Chlorination: Introduction of a chloro group to the aromatic ring.

    Cyanation: Introduction of a cyano group.

    Thiomethylation: Introduction of a methylsulfanyl group.

    Amidation: Formation of the nicotinamide moiety.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to facilitate the transformations.

Chemical Reactions Analysis

6-chloro-N-[5-cyano-2-(methylsulfanyl)phenyl]nicotinamide undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-chloro-N-[5-cyano-2-(methylsulfanyl)phenyl]nicotinamide has various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-N-[5-cyano-2-(methylsulfanyl)phenyl]nicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

6-chloro-N-[5-cyano-2-(methylsulfanyl)phenyl]nicotinamide can be compared with similar compounds such as:

    6-chloro-N-[5-cyano-2-(methylthio)phenyl]nicotinamide: Similar structure but with a different substituent on the phenyl ring.

    6-chloro-N-[5-cyano-2-(ethylsulfanyl)phenyl]nicotinamide: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.

    6-chloro-N-[5-cyano-2-(methylsulfanyl)phenyl]pyridine-3-carboxamide: Similar structure but with a different heterocyclic ring.

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their effects on its chemical and biological properties.

Properties

IUPAC Name

6-chloro-N-(5-cyano-2-methylsulfanylphenyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3OS/c1-20-12-4-2-9(7-16)6-11(12)18-14(19)10-3-5-13(15)17-8-10/h2-6,8H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZUBSQCNBIBJQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)C#N)NC(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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